Mitoglitazone
Vue d'ensemble
Description
Mitoglitazone, also known as MSDC-0160, is a compound that belongs to the class of organic compounds known as phenol ethers . It has been used in trials studying the treatment of Type 2 Diabetes and Alzheimer’s Disease . It is an mTOT (mitochondrial target of thiazolidinediones) modulator that targets the mitochondrial pyruvate carrier (MPC), which is a key controller of cellular metabolism .
Molecular Structure Analysis
The molecular formula of Mitoglitazone is C19H18N2O4S . The molecular weight is 370.4 g/mol . The InChI Key is IRNJSRAGRIZIHD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Mitoglitazone has a molecular weight of 370.4 g/mol and a molecular formula of C19H18N2O4S . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 6 . The Rotatable Bond Count is 7 .Applications De Recherche Scientifique
Lung Cancer
Scientific Field
Application Summary
Mitoglitazone has been identified as a potent inhibitor of cellular survival and stress response proteins of lung cancer . It has been suggested as a multitargeted inhibitor against lung cancer .
Methods of Application
The study involved multitargeted molecular docking studies of Drug Bank compounds with HTVS, SP, and XP algorithms followed by MM\GBSA against the four proteins of lung cancer cellular survival and stress responses . Pharmacokinetics studies and QM-based DFT analysis were also performed .
Results
Mitoglitazone was revealed as a multitargeted inhibitor with a docking and MM\GBSA score ranging from −5.784 to −7.739 kcal/mol and −25.81 to −47.65kcal/mol, respectively . The interaction pattern analysis revealed the most count of interacting residues was 4GLY, 5PHE, 6ASP, 6GLU, 6LYS, and 6THR .
Type 2 Diabetes
Scientific Field
Application Summary
Mitoglitazone has been used in trials studying the treatment of Type 2 Diabetes .
Methods of Application
The study involved evaluating the safety, tolerability, and efficacy of three dose levels of Mitoglitazone in patients with type 2 diabetes . The primary study objectives were to characterize the reduction in fasting plasma glucose in response to three different doses of Mitoglitazone as compared to placebo following once-daily dosing for 84 consecutive days (12 weeks) in patients with Type 2 diabetes .
Results
The results of the study are not explicitly mentioned in the sources. However, the study aimed to investigate the safety and tolerability of three different doses of Mitoglitazone following once-daily dosing for 84 consecutive days (12 weeks) in patients with Type 2 diabetes .
Alzheimer’s Disease
Scientific Field
Application Summary
Mitoglitazone has been used in trials studying the treatment of Alzheimer’s Disease .
Methods of Application
The specific methods of application or experimental procedures for this application are not explicitly mentioned in the sources.
Results
The results of the study are not explicitly mentioned in the sources. However, it is mentioned that Mitoglitazone has been used in trials studying the treatment of Alzheimer’s Disease .
Cardiovascular Disease
Scientific Field
Application Summary
Mitoglitazone has been identified as a cardioprotective agent . It is associated with reduced risk of myocardial infarction and ischemic stroke both in primary and secondary prevention . It also reduces atherosclerosis progression, in-stent restenosis after coronary stent implantation, progression rate from persistent to permanent atrial fibrillation, and reablation rate in diabetic patients with paroxysmal atrial fibrillation after catheter ablation .
Results
Despite the increased risk of hospitalization for heart failure due to fluid retention, pioglitazone is consistently associated with reduced risk of myocardial infarction and ischemic stroke both in primary and secondary prevention, without any proven direct harm on the myocardium .
Obesity
Application Summary
Mitoglitazone has been used in trials studying the treatment of obesity .
Results
The results of the study are not explicitly mentioned in the sources. However, it is mentioned that Mitoglitazone has been used in trials studying the treatment of obesity .
Polycystic Ovary Syndrome (PCOS)
Scientific Field
Application Summary
Mitoglitazone has been used in trials studying the treatment of Polycystic Ovary Syndrome (PCOS) .
Results
The results of the study are not explicitly mentioned in the sources. However, it is mentioned that Mitoglitazone has been used in trials studying the treatment of Polycystic Ovary Syndrome (PCOS) .
Non-Alcoholic Fatty Liver Disease (NAFLD)
Scientific Field
Application Summary
Mitoglitazone has been identified as a potential treatment for Non-Alcoholic Fatty Liver Disease (NAFLD) . It is suggested that mitochondrial metabolism is involved in the pathogenesis of NAFLD to varying degrees . Therefore, regulating hepatic mitochondrial function to treat NAFLD has become the focus of current research .
Results
The results of the study are not explicitly mentioned in the sources. However, it is mentioned that the application potential of multiple mitochondrial function improvement modalities (including physical exercise, diabetic medications, small molecule agonists targeting Sirt3, and mitochondria-specific antioxidants) in the treatment of NAFLD was evaluated .
Metabolic Syndrome
Application Summary
Mitoglitazone has been used in trials studying the treatment of Metabolic Syndrome . Metabolic Syndrome is characterized by a well-defined cluster of clinical parameters, including insulin resistance, central obesity, dyslipidemia, and hypertension, which collectively increase the risk of cardiovascular disease .
Results
The results of the study are not explicitly mentioned in the sources. However, it is mentioned that Mitoglitazone has been used in trials studying the treatment of Metabolic Syndrome .
Insulin Resistance
Application Summary
Mitoglitazone has been used in trials studying the treatment of Insulin Resistance . The Insulin Resistance Intervention after Stroke (IRIS) trial found that pioglitazone reduced risk for stroke and myocardial infarction in patients with insulin resistance but without diabetes who had had a recent ischemic stroke or transient ischemic attack (TIA) .
Results
The results of the study are not explicitly mentioned in the sources. However, it is mentioned that Mitoglitazone has been used in trials studying the treatment of Insulin Resistance .
Safety And Hazards
Propriétés
IUPAC Name |
5-[[4-[2-(5-ethylpyridin-2-yl)-2-oxoethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-2-12-5-8-15(20-10-12)16(22)11-25-14-6-3-13(4-7-14)9-17-18(23)21-19(24)26-17/h3-8,10,17H,2,9,11H2,1H3,(H,21,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNJSRAGRIZIHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)C(=O)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317736 | |
Record name | Mitoglitazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mitoglitazone | |
CAS RN |
146062-49-9 | |
Record name | Mitoglitazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146062-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mitoglitazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146062499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mitoglitazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11721 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mitoglitazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MITOGLITAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29I7RP18RG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.